molecular formula C37H60O2 B14485946 2,2'-Methylenebis(4-dodecylphenol) CAS No. 63943-94-2

2,2'-Methylenebis(4-dodecylphenol)

Cat. No.: B14485946
CAS No.: 63943-94-2
M. Wt: 536.9 g/mol
InChI Key: YOTDWOZBFUIUIX-UHFFFAOYSA-N
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Description

2,2’-Methylenebis(4-dodecylphenol) is a chemical compound belonging to the class of bisphenols. It is characterized by the presence of two phenolic groups connected by a methylene bridge, with each phenolic group substituted with a dodecyl chain. This compound is known for its antioxidant properties and is used in various industrial applications to enhance the stability of materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Methylenebis(4-dodecylphenol) typically involves the condensation of 4-dodecylphenol with formaldehyde in the presence of an acid catalyst. The reaction is carried out at elevated temperatures, usually between 30°C to 140°C, to facilitate the formation of the methylene bridge . The reaction mixture is then subjected to separation techniques to isolate the desired product.

Industrial Production Methods

In industrial settings, the production of 2,2’-Methylenebis(4-dodecylphenol) follows a similar synthetic route but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal reaction conditions, and employing efficient separation and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2’-Methylenebis(4-dodecylphenol) undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: The phenolic hydroxyl groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the phenolic hydroxyl groups under basic conditions.

Major Products

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Alkylated or acylated phenols

Scientific Research Applications

2,2’-Methylenebis(4-dodecylphenol) has a wide range of applications in scientific research:

Mechanism of Action

The antioxidant properties of 2,2’-Methylenebis(4-dodecylphenol) are attributed to its ability to donate hydrogen atoms from its phenolic hydroxyl groups, neutralizing free radicals and preventing oxidative damage. The compound interacts with molecular targets such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells and materials from oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-Methylenebis(4-methylphenol)
  • 2,2’-Methylenebis(4-ethylphenol)
  • 2,2’-Methylenebis(4-tert-butylphenol)

Uniqueness

Compared to its analogs, 2,2’-Methylenebis(4-dodecylphenol) is unique due to the presence of long dodecyl chains, which enhance its lipophilicity and make it more effective in stabilizing hydrophobic materials. This property makes it particularly valuable in applications involving rubber and plastics .

Properties

CAS No.

63943-94-2

Molecular Formula

C37H60O2

Molecular Weight

536.9 g/mol

IUPAC Name

4-dodecyl-2-[(5-dodecyl-2-hydroxyphenyl)methyl]phenol

InChI

InChI=1S/C37H60O2/c1-3-5-7-9-11-13-15-17-19-21-23-32-25-27-36(38)34(29-32)31-35-30-33(26-28-37(35)39)24-22-20-18-16-14-12-10-8-6-4-2/h25-30,38-39H,3-24,31H2,1-2H3

InChI Key

YOTDWOZBFUIUIX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC(=C(C=C1)O)CC2=C(C=CC(=C2)CCCCCCCCCCCC)O

Origin of Product

United States

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